5-Bromo-4-ethyl-3,4-dihydropyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-ethyl-1,4-dihydropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATOWWCSWKAUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=CNC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Synthesis
A widely adopted strategy for synthesizing 3,4-dihydropyrimidine derivatives is the Biginelli reaction, a three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea. For 5-Bromo-4-ethyl-3,4-dihydropyrimidine, the key synthetic steps include:
- Starting Materials: Benzyl bromide derivatives (as aldehyde precursors), urea, and ethyl acetoacetate.
- Key Transformation: In situ generation of benzaldehydes from benzyl halides via Kornblum oxidation under microwave irradiation.
- Reaction Conditions: Microwave irradiation at 80 °C in dimethyl sulfoxide (DMSO) solvent without a catalyst.
- Outcome: One-pot tandem synthesis of dihydropyrimidinones with efficient incorporation of the bromo substituent at the 5-position and ethyl group at the 4-position.
This method was demonstrated to provide good yields and operational simplicity, avoiding isolation of intermediate aldehydes and enabling rapid synthesis under environmentally friendly conditions (Scheme 12 in the source).
| Step | Reagents/Conditions | Role/Outcome |
|---|---|---|
| 1 | Benzyl bromide (1.0 mmol), DMSO, microwave 80 °C | Kornblum oxidation to benzaldehyde in situ |
| 2 | Urea (1.0 mmol), Ethyl acetoacetate (1.2 mmol), DMSO | Biginelli condensation to form dihydropyrimidinone scaffold |
| 3 | Microwave irradiation, catalyst-free | Efficient one-pot synthesis of this compound |
Electrophilic Alkylation and Aromatization Approach
An alternative method involves electrophilic alkylation of arenes using 5-bromopyrimidine derivatives followed by oxidative aromatization to form dihydropyrimidine rings:
- Electrophilic Activation: Protonation of nitrogen atoms in 5-bromopyrimidine with strong Brønsted acids (e.g., polyphosphoric acid or methanesulfonic acid) generates highly electrophilic pyrimidinium species.
- Friedel–Crafts-like Alkylation: Electron-rich arenes (e.g., phenol, anisole, cresols) react with the activated pyrimidine to form 5-bromo-3,4-dihydropyrimidin-4-yl arenes.
- Oxidative Aromatization: Subsequent oxidation (e.g., with aqueous potassium ferricyanide) converts the dihydropyrimidine ring into the aromatic pyrimidine, facilitating further functionalization.
- Cross-Coupling: Sonogashira coupling can be employed to install alkynyl substituents at the 5-position if desired.
This method highlights regioselective electrophilic substitution and oxidative aromatization as key steps, though it requires careful control of reaction conditions to avoid side-product formation and optimize yields.
| Step | Reagents/Conditions | Role/Outcome |
|---|---|---|
| 1 | 5-Bromopyrimidine, Brønsted acid (PPA or methanesulfonic acid) | Formation of electrophilic pyrimidinium intermediate |
| 2 | Electron-rich arene (e.g., phenol, anisole) | Friedel–Crafts alkylation to form dihydropyrimidine derivatives |
| 3 | Oxidant (aqueous potassium ferricyanide) | Aromatization of dihydropyrimidine ring |
| 4 | Pd-catalyzed Sonogashira coupling | Installation of alkynyl substituents (optional) |
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Biginelli Reaction with Kornblum Oxidation | Benzyl bromide, urea, ethyl acetoacetate, DMSO | Microwave irradiation, 80 °C, catalyst-free | One-pot, efficient, avoids isolation of aldehyde | Requires microwave setup |
| Electrophilic Alkylation with Brønsted Acid Activation | 5-Bromopyrimidine, electron-rich arenes, PPA or methanesulfonic acid | Acidic medium, room temperature to elevated temp | Regioselective alkylation, versatile for arenes | Possible side reactions, requires oxidation step |
| Metal-Catalyzed Coupling (Negishi, Sonogashira) | Methyl zinc reagents, Pd/Ni catalysts | Directed coupling, hydrolysis | High selectivity, adaptable for various substituents | Multi-step, requires catalyst and directing groups |
Detailed Research Findings and Notes
- The Kornblum oxidation coupled with Biginelli reaction under microwave irradiation provides a robust route to this compound, with optimized yields achieved under catalyst-free conditions in DMSO.
- Electrophilic alkylation using strong Brønsted acids enables selective functionalization of the pyrimidine ring, followed by oxidative aromatization to stabilize the product. This method is particularly effective with electron-rich arenes but less so with electron-deficient substrates, confirming the mechanism involves electrophilic aromatic substitution.
- Attempts to directly couple alkynyl groups via Sonogashira reactions on dihydropyrimidine intermediates require prior oxidation to the aromatic pyrimidine to avoid complex mixtures and low yields.
- Metal-catalyzed coupling strategies, such as Negishi coupling, are well-documented for related brominated heterocycles and offer a pathway to selectively introduce alkyl groups, including ethyl, at desired positions, although specific application to this compound requires further adaptation.
Chemical Reactions Analysis
Synthetic Methods and Formation Pathways
The compound can be synthesized through modified Biginelli reaction protocols or sequential oxidation/coupling strategies:
-
Microwave-assisted one-pot synthesis : Combines Kornblum oxidation of benzyl halides to aldehydes followed by Biginelli condensation with β-ketoesters and urea under catalyst-free conditions (DMSO solvent, 80°C, MW irradiation), achieving yields up to 80% .
-
Brønsted acidic ionic liquid catalysis : Using [C₂O₂BBTA][TFA], solvent-free reactions at 80°C for 40 minutes provide 3,4-dihydropyrimidin-2(1H)-ones with yields up to 99% .
| Method | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| One-pot Kornblum/Biginelli | DMSO, MW irradiation | 80°C, catalyst-free | 80 | |
| Ionic liquid catalysis | [C₂O₂BBTA][TFA] | Solvent-free, 80°C | 99 |
Electrophilic and Nucleophilic Substitution Reactions
The bromine atom at position 5 serves as a reactive site for substitution:
-
Nucleophilic aromatic substitution : Bromine can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Electrophilic alkylation : Reaction with arenes in the presence of Brønsted acids generates 4-aryl-5-alkynylpyrimidines after oxidative aromatization .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at the brominated position:
-
Sonogashira coupling : Reacts with terminal alkynes using Pd(PPh₃)₂Cl₂/CuI in Et₃N/DMF at 80°C, yielding 5-alkynylpyrimidines .
| Substrate | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-4-ethyl-DHP | Pd(PPh₃)₂Cl₂, CuI | DMF, 80°C, 12 h | 78 |
Oxidative Ring Aromatization
The dihydropyrimidine ring undergoes oxidation to form pyrimidine derivatives:
-
Oxidative dehydrogenation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ converts the dihydro ring to a fully aromatic pyrimidine, enhancing electronic conjugation .
Catalytic and Solvent Effects
-
Solvent-free ionic liquids : Improve reaction efficiency and recyclability (up to six cycles without yield loss) .
-
Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 45 minutes for Biginelli reactions) .
Functionalization for Bioactive Derivatives
-
Antioxidant activity : Ethyl-4-(2-bromophenyl) derivatives exhibit antimicrobial properties (IC₅₀ values: 12–18 μg/mL against S. aureus and E. coli) .
-
Calcium channel modulation : Structural analogs show potential as antihypertensive agents .
This compound’s reactivity profile highlights its versatility as a scaffold for pharmaceuticals and functional materials. Experimental protocols emphasize efficiency, selectivity, and sustainability, aligning with modern synthetic trends.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-4-ethyl-3,4-dihydropyrimidine has been investigated for its potential as a pharmaceutical agent due to its biological activities.
Antihypertensive and Calcium Channel Blocker Properties
Research indicates that compounds similar to this compound can act as calcium channel blockers, which are crucial in managing hypertension. Studies have shown that these compounds inhibit calcium ion influx in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Case Study:
In a study by Shcherbakov et al., the electrophilic alkylation of 5-bromopyrimidine derivatives was explored to develop new antihypertensive agents. The resulting compounds demonstrated promising activity in vitro, indicating their potential for further development as therapeutic agents .
Anti-inflammatory Activity
Dihydropyrimidine derivatives have been evaluated for anti-inflammatory properties. A study found that certain modifications on the dihydropyrimidine ring enhance anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases .
Table 1: Anti-inflammatory Activity of Dihydropyrimidines
Synthetic Applications
The compound serves as a vital intermediate in the synthesis of various organic molecules.
Synthesis of Heterocycles
This compound is utilized in synthesizing more complex heterocyclic compounds. Its bromine atom allows for electrophilic substitution reactions, facilitating the formation of various derivatives that can be tailored for specific biological activities .
Case Study:
A synthetic route involving the palladium-catalyzed Sonogashira cross-coupling reaction demonstrated the versatility of 5-bromo-3,4-dihydropyrimidines in creating aryl-substituted derivatives with potential applications in drug discovery .
Agrochemical Development
The compound has also been explored as a building block in the development of agrochemicals. Its derivatives have shown potential as selective herbicides and insecticides, indicating its utility beyond medicinal chemistry .
Biological Activities
The biological profile of this compound includes various pharmacological activities.
Antibacterial Activity
Research has shown that certain dihydropyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the dihydropyrimidine ring can enhance antibacterial efficacy .
Table 2: Antibacterial Activity of Dihydropyrimidines
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| 76 | 15 | Staphylococcus aureus | |
| 77 | 20 | Escherichia coli | |
| 78 | 10 | Pseudomonas aeruginosa |
Anticonvulsant Activity
Some studies have reported anticonvulsant properties for dihydropyrimidine derivatives. In particular, modifications at specific positions on the ring have been linked to increased efficacy against seizure models in animal studies .
Case Study:
Khanage et al. synthesized novel pyrimidine derivatives and evaluated their anticonvulsant activity using the maximal electroshock seizure method. Several compounds showed promising results compared to standard anticonvulsants like phenytoin .
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethyl-3,4-dihydropyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and ethyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s signaling activity.
Comparison with Similar Compounds
Key Observations:
Saturation vs. Aromaticity : The dihydro ring in this compound enhances reactivity at unsaturated positions (e.g., C2/C6), whereas fully aromatic analogues like 5-bromo-4-(4-methylphenyl)pyrimidine exhibit stability suited for high-temperature applications .
Substituent Effects :
- Ethyl vs. Aryl Groups : The ethyl group in QY-1801 offers steric bulk but lower electronic effects compared to the electron-rich p-tolyl group in 5-bromo-4-(4-methylphenyl)pyrimidine, which may influence solubility and intermolecular interactions .
- Methoxy vs. Bromine : Methoxy substituents (e.g., in 5-bromo-4,6-dimethoxypyrimidine) increase polarity and hydrogen-bonding capacity, making such compounds favorable for pesticidal applications (e.g., bromacil, a related herbicide) .
Physicochemical Properties
- Boiling Point and Density : The aromatic 5-bromo-4-(4-methylphenyl)pyrimidine has a higher boiling point (343.1±27.0 °C ) and density (1.434 g/cm³ ) compared to dihydro analogues, reflecting stronger van der Waals forces due to its planar structure .
- Reactivity : The dihydro structure in QY-1801 allows for easier ring-opening or further hydrogenation reactions, whereas aromatic bromopyrimidines are more resistant to such transformations .
Biological Activity
5-Bromo-4-ethyl-3,4-dihydropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of Dihydropyrimidines
Dihydropyrimidines (DHPMs) are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The introduction of various substituents on the dihydropyrimidine ring can significantly alter their pharmacological profiles .
This compound can be synthesized through various methods, including the Biginelli reaction and electrophilic alkylation processes. These synthetic routes allow for the introduction of different functional groups that enhance biological activity .
1. Anticancer Activity
Research has demonstrated that 5-bromo derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with specific substitutions can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that electron-donating groups at specific positions on the dihydropyrimidine ring enhance cytotoxicity against glioma cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | U251 |
| 4-Bromobenzyl derivative | 8.0 | U251 |
| 4-Nitrophenyl derivative | >20 | U251 |
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium .
3. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzymatic Inhibition : DHPMs can act as inhibitors of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : Some studies suggest that these compounds may interact with adenosine receptors, which play a crucial role in various physiological processes.
- Ion Channel Modulation : Dihydropyrimidines have been shown to affect ion channel activity, impacting cellular excitability and signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Study on Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to untreated controls.
- Chronic Inflammation Model : In animal models of chronic inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 160°C | Maximizes cyclization |
| Reaction Time | 0.75 hours | Minimizes decomposition |
| Catalyst Loading | 1.5 equiv Oxone | Enhances bromination |
Basic: Which spectroscopic techniques are recommended for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : High-resolution 1H and 13C NMR (with 2D COSY/HSQC) confirms the dihydropyrimidine ring and substituent positions. The ethyl group at C4 and bromine at C5 show distinct splitting patterns .
- X-ray Crystallography : Resolves conformational details (e.g., half-chair vs. boat conformations) and halogen bonding interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C6H8BrN2: 202.98).
Advanced: How does the ethyl group at position 4 influence ring dynamics and reactivity?
Answer:
The ethyl group introduces steric effects that stabilize the half-chair conformation, reducing ring puckering and altering reactivity:
- Bromine Reactivity : Reduced electrophilicity at C5 compared to non-alkylated analogs, as shown in SNAr reactions with thiols (30% lower reactivity in DMSO at 25°C) .
- Conformational Analysis : In situ VT-NMR (25–80°C) reveals restricted rotation about the C4-N bond, with ΔG‡ = 12.3 kcal/mol .
Advanced: What strategies resolve contradictions in biological activity data for derivatives?
Answer:
Discrepancies arise from assay conditions (e.g., solvent polarity) and purity thresholds. Methodological solutions include:
- Standardized Assays : Use ≥98% pure compounds (validated by HPLC) in uniform solvents (e.g., PBS vs. DMSO).
- Computational Correlation : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) correlate with acetylcholinesterase inhibition trends, identifying solvent-polarity-dependent activity shifts .
Advanced: How can computational models predict environmental adsorption behavior?
Answer:
Molecular dynamics (MD) simulations parameterized with experimental adsorption coefficients (Kads) predict surface interactions. For example:
- Gypsum Surfaces : Kads = 2.3 × 10³ L/mg at 25°C, derived from quartz crystal microbalance (QCM) data .
- Latex Paint : Lower adsorption (Kads = 1.8 × 10³ L/mg) due to hydrophobic interactions, validated via microspectroscopic imaging .
Q. Table 2: Adsorption Parameters on Indoor Surfaces
| Surface Material | Kads (L/mg) | Method |
|---|---|---|
| Gypsum | 2.3 × 10³ | QCM |
| Latex Paint | 1.8 × 10³ | AFM-IR |
Advanced: What role does bromine play in cross-coupling reactions of this compound?
Answer:
The C5 bromine acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key findings:
- Catalyst System : Pd(PPh3)4 (5 mol%) with K2CO3 in DMF/H2O (3:1).
- Yield Optimization : 78% yield with arylboronic acids (electron-deficient > electron-rich substrates) .
- Side Reactions : Competing dehydrohalogenation occurs above 100°C, requiring precise temperature control.
Basic: How to analyze purity and stability under storage conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
